molecular formula C15H14F3NO3 B2455935 N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide CAS No. 1798486-67-5

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2455935
CAS RN: 1798486-67-5
M. Wt: 313.276
InChI Key: WGHCZPHKYVXECW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as PFBT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PFBT belongs to the class of benzamides and is a white crystalline powder with a molecular weight of 343.34 g/mol.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyridine derivatives play a crucial role in medicinal chemistry due to their diverse applications. The compound’s unique structure combines a furan ring, a methoxyethyl group, and a trifluoromethyl benzamide moiety. Researchers have explored its potential as an analgesic, anti-inflammatory agent, or even as a candidate for Alzheimer’s disease treatment .

Antibacterial Activity

Amide compounds, including N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, have demonstrated remarkable antibacterial properties. These derivatives can inhibit bacterial growth and serve as potential drug candidates against various pathogens .

Anti-Inflammatory Properties

The furan-based amide structure has been investigated for its anti-inflammatory activity. By modulating specific pathways, this compound may help mitigate inflammation-related conditions .

Molecular Docking Studies

Computational methods, such as molecular docking, have been employed to understand how N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide interacts with specific molecular targets. Notably, it has shown binding affinity toward c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Crystal Structure and Spectroscopic Characterization

The compound’s crystal structure has been elucidated using single crystal X-ray diffraction. Techniques like NMR, FT-IR, and UV–Vis spectroscopy have confirmed its identity and provided insights into its molecular properties .

Charge Transfer and Reactivity

Density functional theory (DFT) calculations have revealed the compound’s global reactivity, charge transfer properties, and energies of frontier molecular orbitals (FMO). Additionally, molecular electrostatic potential (MEP) measurements offer details about its charge distribution .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13(12-7-4-8-22-12)9-19-14(20)10-5-2-3-6-11(10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHCZPHKYVXECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide

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